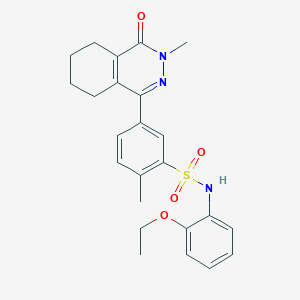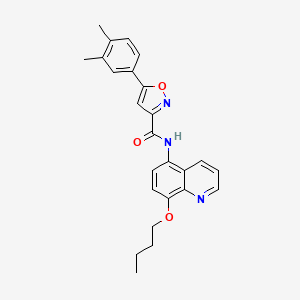
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and an amino group
准备方法
The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving an amino group and a carbonyl compound.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled together using a suitable catalyst.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.
化学反应分析
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C).
科学研究应用
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar compounds to 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one include:
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a similar structure but with a hydroxypropyl group instead of a phenyl group.
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-1,2-dihydro-3H-pyrrol-3-one: This compound includes a hydroxy-1,1-dioxidotetrahydro-3-thienyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H15N3OS |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(17-9)13-12(19)8-18(14(13)16)11-6-4-3-5-7-11/h3-7,16,19H,8H2,1-2H3 |
InChI 键 |
YGWOKEBZUOTTBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Tert-butylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308661.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide](/img/structure/B11308668.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11308669.png)
![4-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11308676.png)
![7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11308688.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11308715.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11308722.png)
![N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B11308723.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308724.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-3-propoxybenzamide](/img/structure/B11308729.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308748.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308753.png)
